![molecular formula C18H14N6O2 B2685998 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251557-31-9](/img/structure/B2685998.png)

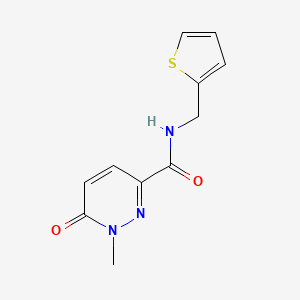

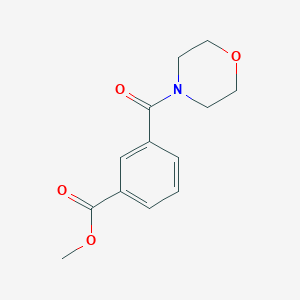

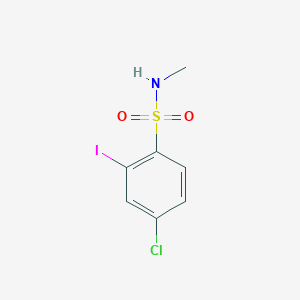

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

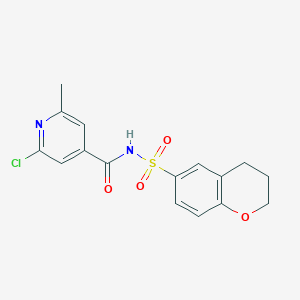

Beschreibung

This compound is a novel TRPV1 antagonist . It has been studied for its potential antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . This approach allows for the computation of optimized molecular structures, bond lengths, and bond angles .Chemical Reactions Analysis

The compound has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . It’s also been noted that the compound exhibits antibacterial activity against P. vulgaris and S. aureus, and antifungal activity against A. niger and C. albicans .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set . This approach allows for the computation of electronic properties .Wissenschaftliche Forschungsanwendungen

Crosslinked Polyimide Synthesis

Research by Zhang, Liu, and Ishida (2014) in the field of polymer chemistry involves the synthesis of a main-chain type polybenzoxazine with amic acid and benzoxazine groups. This poly(benzoxazine amic acid) can undergo a crosslinking reaction to form a crosslinked polyimide (cPI) at high temperatures. The structure and crosslinking behavior of the compound and polymers are studied using various spectroscopic techniques (Zhang, Liu, & Ishida, 2014).

Polybenzoxazole Synthesis

In another study by the same authors, they discuss the synthesis of a main-chain-type polybenzoxazine, which undergoes polymerization and imidization reactions to form cross-linked polyimide (cPI) and further into cross-linked polybenzoxazole (cPBO). This process involves a model reaction based on 3-phenyl-2,4-dihydro-2H-benzo[e][1,3]oxazin-9-amine with phthalic anhydride (Zhang, Liu, & Ishida, 2014).

Polybenzoxazine with Phenylnitrile Group

Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers, showcasing their curing behaviors and thermal stability. The study provides insights into the potential applications of these compounds in developing materials with improved thermal properties (Qi et al., 2009).

Reactivity in Chemical Synthesis

Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, contributing to the understanding of how such compounds can be utilized in various chemical synthesis processes (Mironovich & Shcherbinin, 2014).

Synthesis of Azines and Azolotriazines

Sanad and Mekky (2018) discussed the synthesis of novel azines and azolotriazines incorporating dibromobenzofuran moiety, highlighting the versatility of such compounds in the development of novel heterocyclic compounds (Sanad & Mekky, 2018).

Wirkmechanismus

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound that has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes is a common strategy for treating Alzheimer’s disease .

Mode of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Increased levels of acetylcholine can help improve cognitive function in patients with Alzheimer’s disease .

Biochemical Pathways

The biochemical pathway affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain . This can help to alleviate the symptoms of Alzheimer’s disease, which is associated with a decrease in acetylcholine levels .

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound and its ability to reach its target in the brain.

Result of Action

The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help to improve cognitive function in patients with Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can be influenced by various environmental factors. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other medications can potentially affect the metabolism of the compound, influencing its efficacy and potential side effects.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c1-2-4-13(5-3-1)24-18-14(11-19-24)17(21-23-22-18)20-12-6-7-15-16(10-12)26-9-8-25-15/h1-7,10-11H,8-9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQCTHNGRXBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NN=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)

![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2685924.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)

![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)

methanone](/img/structure/B2685938.png)